molecular formula C8H16 B7798634 1,1-Dimethylcyclohexane CAS No. 27195-67-1

1,1-Dimethylcyclohexane

Cat. No. B7798634
Key on ui cas rn: 27195-67-1
M. Wt: 112.21 g/mol
InChI Key: QEGNUYASOUJEHD-UHFFFAOYSA-N
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Patent
US04102928

Procedure details

A slurry of potassium hydroxide (84 grams, 1.5 moles), 1-acetyl-3,3-dimethyl) cyclohexane (156 grams, 1 mole), dibenzo-18-crown-6 (3 grams) having the structure: ##STR31## produced by the Aldrich Chemical Company of Metuchen, New Jersey, and toluene (150 ml) is heated to reflux whereupon the reaction mass thickens. The mass is cooled to 70° C., and allyl chloride (114 grams, 1.5 moles) is added thereto rendering the reaction mixture more fluid. The reaction mixture is heated at reflux for an additional 9 hours whereupon the mass is cooled, and water is added. The aqueous layer is added, and the organic layer is distilled for afford 24 grams of 3,3-dimethylcyclohexane, 48 grams of 1-acetyl-3,3-dimethyl-1-(2-propenyl)cyclohexane, and 90 grams of nonvolatile material.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
156 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
114 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[CH2:3]1[CH2:8][CH2:7]C[CH2:5][CH2:4]1.C1OCCOC2C(=CC=CC=2)OCCOCCO[C:17]2[C:12](=[CH:13]C=CC=2)OC1.[CH2:35](Cl)[CH:36]=[CH2:37].[C:39]1([CH3:45])[CH:44]=[CH:43][CH:42]=C[CH:40]=1>O>[CH3:35][C:36]1([CH3:37])[CH2:7][CH2:8][CH2:3][CH2:4][CH2:5]1.[C:36]([C:35]1([CH2:17][CH:12]=[CH2:13])[CH2:42][CH2:43][CH2:44][C:39]([CH3:40])([CH3:45])[CH2:3]1)(=[O:1])[CH3:37] |f:0.1|

Inputs

Step One
Name
Quantity
84 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
156 g
Type
reactant
Smiles
C1CCCCC1
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
C1COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1
Step Four
Name
Quantity
114 g
Type
reactant
Smiles
C(C=C)Cl
Step Five
Name
Quantity
150 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux whereupon the reaction mass thickens
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an additional 9 hours whereupon the mass
Duration
9 h
TEMPERATURE
Type
TEMPERATURE
Details
is cooled
ADDITION
Type
ADDITION
Details
The aqueous layer is added
DISTILLATION
Type
DISTILLATION
Details
the organic layer is distilled

Outcomes

Product
Name
Type
product
Smiles
CC1(CCCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
Name
Type
product
Smiles
C(C)(=O)C1(CC(CCC1)(C)C)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 48 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 90 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04102928

Procedure details

A slurry of potassium hydroxide (84 grams, 1.5 moles), 1-acetyl-3,3-dimethyl) cyclohexane (156 grams, 1 mole), dibenzo-18-crown-6 (3 grams) having the structure: ##STR31## produced by the Aldrich Chemical Company of Metuchen, New Jersey, and toluene (150 ml) is heated to reflux whereupon the reaction mass thickens. The mass is cooled to 70° C., and allyl chloride (114 grams, 1.5 moles) is added thereto rendering the reaction mixture more fluid. The reaction mixture is heated at reflux for an additional 9 hours whereupon the mass is cooled, and water is added. The aqueous layer is added, and the organic layer is distilled for afford 24 grams of 3,3-dimethylcyclohexane, 48 grams of 1-acetyl-3,3-dimethyl-1-(2-propenyl)cyclohexane, and 90 grams of nonvolatile material.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
156 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
114 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[CH2:3]1[CH2:8][CH2:7]C[CH2:5][CH2:4]1.C1OCCOC2C(=CC=CC=2)OCCOCCO[C:17]2[C:12](=[CH:13]C=CC=2)OC1.[CH2:35](Cl)[CH:36]=[CH2:37].[C:39]1([CH3:45])[CH:44]=[CH:43][CH:42]=C[CH:40]=1>O>[CH3:35][C:36]1([CH3:37])[CH2:7][CH2:8][CH2:3][CH2:4][CH2:5]1.[C:36]([C:35]1([CH2:17][CH:12]=[CH2:13])[CH2:42][CH2:43][CH2:44][C:39]([CH3:40])([CH3:45])[CH2:3]1)(=[O:1])[CH3:37] |f:0.1|

Inputs

Step One
Name
Quantity
84 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
156 g
Type
reactant
Smiles
C1CCCCC1
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
C1COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1
Step Four
Name
Quantity
114 g
Type
reactant
Smiles
C(C=C)Cl
Step Five
Name
Quantity
150 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux whereupon the reaction mass thickens
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an additional 9 hours whereupon the mass
Duration
9 h
TEMPERATURE
Type
TEMPERATURE
Details
is cooled
ADDITION
Type
ADDITION
Details
The aqueous layer is added
DISTILLATION
Type
DISTILLATION
Details
the organic layer is distilled

Outcomes

Product
Name
Type
product
Smiles
CC1(CCCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
Name
Type
product
Smiles
C(C)(=O)C1(CC(CCC1)(C)C)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 48 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 90 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04102928

Procedure details

A slurry of potassium hydroxide (84 grams, 1.5 moles), 1-acetyl-3,3-dimethyl) cyclohexane (156 grams, 1 mole), dibenzo-18-crown-6 (3 grams) having the structure: ##STR31## produced by the Aldrich Chemical Company of Metuchen, New Jersey, and toluene (150 ml) is heated to reflux whereupon the reaction mass thickens. The mass is cooled to 70° C., and allyl chloride (114 grams, 1.5 moles) is added thereto rendering the reaction mixture more fluid. The reaction mixture is heated at reflux for an additional 9 hours whereupon the mass is cooled, and water is added. The aqueous layer is added, and the organic layer is distilled for afford 24 grams of 3,3-dimethylcyclohexane, 48 grams of 1-acetyl-3,3-dimethyl-1-(2-propenyl)cyclohexane, and 90 grams of nonvolatile material.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
156 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
114 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[CH2:3]1[CH2:8][CH2:7]C[CH2:5][CH2:4]1.C1OCCOC2C(=CC=CC=2)OCCOCCO[C:17]2[C:12](=[CH:13]C=CC=2)OC1.[CH2:35](Cl)[CH:36]=[CH2:37].[C:39]1([CH3:45])[CH:44]=[CH:43][CH:42]=C[CH:40]=1>O>[CH3:35][C:36]1([CH3:37])[CH2:7][CH2:8][CH2:3][CH2:4][CH2:5]1.[C:36]([C:35]1([CH2:17][CH:12]=[CH2:13])[CH2:42][CH2:43][CH2:44][C:39]([CH3:40])([CH3:45])[CH2:3]1)(=[O:1])[CH3:37] |f:0.1|

Inputs

Step One
Name
Quantity
84 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
156 g
Type
reactant
Smiles
C1CCCCC1
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
C1COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1
Step Four
Name
Quantity
114 g
Type
reactant
Smiles
C(C=C)Cl
Step Five
Name
Quantity
150 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux whereupon the reaction mass thickens
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an additional 9 hours whereupon the mass
Duration
9 h
TEMPERATURE
Type
TEMPERATURE
Details
is cooled
ADDITION
Type
ADDITION
Details
The aqueous layer is added
DISTILLATION
Type
DISTILLATION
Details
the organic layer is distilled

Outcomes

Product
Name
Type
product
Smiles
CC1(CCCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
Name
Type
product
Smiles
C(C)(=O)C1(CC(CCC1)(C)C)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 48 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 90 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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